molecular formula C22H25BrN6O4S B609227 MPC-3100 CAS No. 958025-66-6

MPC-3100

货号 B609227
CAS 编号: 958025-66-6
分子量: 549.4407
InChI 键: CVBWTNHDKVVFMI-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MPC-3100 is an orally bioavailable, synthetic, second-generation small-molecule inhibitor of Hsp90 with significant antitumor activity .


Synthesis Analysis

Molecular docking analyses have been performed to evaluate the cytotoxic effects of this compound on breast cancer cell lines . The study showed that this compound specifically binds to the ATP binding pocket of Hsp90 .


Molecular Structure Analysis

Molecular docking results indicated that this compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol .


Chemical Reactions Analysis

The combined treatment of this compound and DOX effectively suppressed the chaperone activity of Hsp90 and induced apoptosis in breast cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H25BrN6O4S, and its molecular weight is 549.44 . It is soluble in DMSO .

科学研究应用

乳腺癌治疗

MPC-3100已被确定为一种有前途的下一代HSP90抑制剂,用于治疗乳腺癌 {svg_1}. 由于其优异的药理学特性,它被认为是进一步研究的理想候选药物 {svg_2}. 该化合物在增强乳腺癌的治疗效果方面显示出潜力,特别是由于人表皮生长因子受体2(HER2)、雌激素受体(ER)和孕激素受体(PR)被认为是HSP90的客户蛋白 {svg_3}.

联合治疗

This compound已与传统化疗药物如阿霉素(DOX)联合研究,以观察其对乳腺癌细胞系的细胞毒性和凋亡作用 {svg_4}. 联合使用针对癌症治疗中不同机制的药物是一种策略,旨在增强当前治疗的抗癌活性,同时最大程度地减少其负面副作用 {svg_5}.

HSP90抑制剂

This compound是一种口服生物利用度高的完全合成的分子伴侣HSP90抑制剂 {svg_6}. HSP90对于蛋白质翻译后折叠、稳定性和所谓客户蛋白的功能至关重要,其中许多客户蛋白对于癌细胞的生长和存活是必需的 {svg_7}.

抗肿瘤活性

This compound在临床前研究中已证明对多种肿瘤类型具有抗肿瘤活性 {svg_8}. 它对异种移植模型中的多种癌症类型有效,包括结肠癌、胃癌、卵巢癌、前列腺癌、乳腺癌、肺癌和髓性白血病 {svg_9}.

I期临床试验

This compound已在患有难治性或复发性癌症的受试者中进行I期临床试验 {svg_10}. 这些受试者接受了单剂this compound的安全性及耐受性评估 {svg_11}. 该研究还旨在确定this compound的药代动力学参数,评估抗肿瘤活性,并评估药效学生物标志物 {svg_12}.

各种癌症类型的治疗

This compound已被用于治疗各种类型的癌症,包括结肠癌、前列腺癌和乳腺癌 {svg_13}. 它在治疗这些癌症方面显示出潜力,使其成为癌症研究中的宝贵化合物 {svg_14}.

作用机制

Target of Action

MPC-3100 is a next-generation inhibitor of the molecular chaperone HSP90 . HSP90 is important for post-translational protein folding, stabilization, and function of so-called client proteins, many of which are necessary for growth and survival of cancer cells . It is a potentially interesting therapeutic target, particularly in breast cancer, because human epidermal growth factor receptor 2 (HER2), estrogen receptor (ER), and progesterone receptor (PR) are recognized client proteins of HSP90 .

Mode of Action

This compound specifically binds to the ATP binding pocket of Hsp90, exhibiting an estimated free binding energy of -7.9 kcal/mol . This interaction effectively suppresses the chaperone activity of Hsp90 .

Biochemical Pathways

The suppression of Hsp90’s chaperone activity by this compound affects key molecular pathways involved in apoptosis . The combination of this compound and other drugs, such as doxorubicin (DOX), has been observed to promote apoptotic cell death in breast cancer cells by targeting Hsp90 and regulating these pathways .

Pharmacokinetics

It is described as an orally bioavailable, fully synthetic inhibitor of hsp90 , suggesting that it can be administered orally and is capable of reaching the bloodstream to exert its effects.

Result of Action

The result of this compound’s action is dose-dependent cytotoxicity, particularly when used in combination with DOX . The combination of these two drugs has been shown to induce apoptosis in breast cancer cells more efficiently than either drug alone .

Action Environment

The effectiveness of this compound can be influenced by the presence of other drugs, as seen in its synergistic effect with dox

安全和危害

MPC-3100 has been found to cause serious eye irritation, skin irritation, and may be harmful by inhalation, ingestion, or skin absorption . It may also cause respiratory system irritation . In a clinical trial, this compound was found to be safe and well-tolerated up to a dose level of 165 mg/m2 .

未来方向

The combination of MPC-3100 and DOX has shown a possible coordinated mechanism of action, pointing to the possibility of a more effective therapeutic strategy for breast cancer therapy . This could form the basis for future combination cancer therapy research .

属性

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。